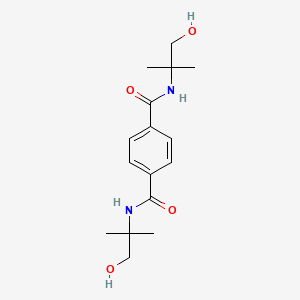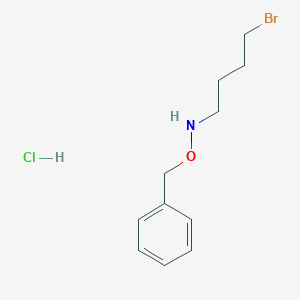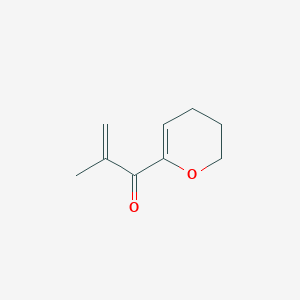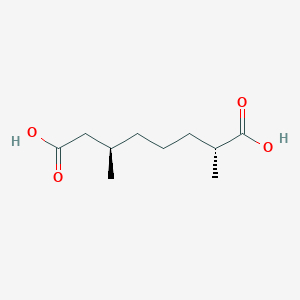![molecular formula C15H16N2O3S B12599052 [4-({2-[(Methylamino)methyl]phenyl}sulfanyl)-3-nitrophenyl]methanol CAS No. 627488-48-6](/img/structure/B12599052.png)
[4-({2-[(Methylamino)methyl]phenyl}sulfanyl)-3-nitrophenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-({2-[(Methylamino)methyl]phenyl}sulfanyl)-3-nitrophenyl]methanol is a complex organic compound that features a unique combination of functional groups, including a methylamino group, a sulfanyl group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-({2-[(Methylamino)methyl]phenyl}sulfanyl)-3-nitrophenyl]methanol typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the methylation of anilines with methanol, catalyzed by cyclometalated ruthenium complexes . This process proceeds under mild conditions (60°C) with NaOH as the base.
Industrial Production Methods
Industrial production methods for this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of solvent-free methods and environmentally friendly reagents is also a focus in industrial settings to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
[4-({2-[(Methylamino)methyl]phenyl}sulfanyl)-3-nitrophenyl]methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific catalysts .
Major Products Formed
Major products formed from these reactions include sulfoxides, sulfones, and amino derivatives, which can further undergo additional chemical transformations to yield a variety of functionalized compounds .
Scientific Research Applications
[4-({2-[(Methylamino)methyl]phenyl}sulfanyl)-3-nitrophenyl]methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [4-({2-[(Methylamino)methyl]phenyl}sulfanyl)-3-nitrophenyl]methanol involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [4-({2-[(Methylamino)methyl]phenyl}sulfanyl)-3-nitrophenyl]methanol include:
Thiazoles: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Pyrroles: Widely studied for their potential as biologically active compounds.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in scientific research and industry .
Properties
CAS No. |
627488-48-6 |
|---|---|
Molecular Formula |
C15H16N2O3S |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
[4-[2-(methylaminomethyl)phenyl]sulfanyl-3-nitrophenyl]methanol |
InChI |
InChI=1S/C15H16N2O3S/c1-16-9-12-4-2-3-5-14(12)21-15-7-6-11(10-18)8-13(15)17(19)20/h2-8,16,18H,9-10H2,1H3 |
InChI Key |
OKQFVLPIMJLWJD-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC=CC=C1SC2=C(C=C(C=C2)CO)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(6-[4-(Ethylthio)phenyl]pyridin-3-YL)methanol](/img/structure/B12598975.png)
![3-{4-[(1S)-1-{[(1S)-1-Phenylethyl]amino}ethyl]phenoxy}propan-1-ol](/img/structure/B12598977.png)



![4-Methyl-6-[(oxiran-2-yl)methoxy]quinolin-2(1H)-one](/img/structure/B12599004.png)
![Cytidine, 5-[4-(benzoylthio)-1-butynyl]-2'-deoxy-](/img/structure/B12599007.png)
![3-Methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclohexyl]benzamide](/img/structure/B12599012.png)



![4-[4-(2-Hydroxyethyl)phenoxy]benzonitrile](/img/structure/B12599071.png)
![Oxazole, 4,5-dihydro-2-phenyl-4-[2-(phenylseleno)ethyl]-, (4S)-](/img/structure/B12599075.png)
